molecular formula C7H10F2O5S B13629582 2,2-Difluoro-2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid

2,2-Difluoro-2-(4-hydroxy-1,1-dioxidotetrahydro-2h-thiopyran-4-yl)acetic acid

Cat. No.: B13629582
M. Wt: 244.22 g/mol
InChI Key: ASFMKFHHBUXGRT-UHFFFAOYSA-N
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Description

2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid is a chemical compound that features a unique combination of functional groups, including difluoro, hydroxy, and dioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid typically involves the introduction of difluoro groups into the molecular structure. One common method is the reaction of a suitable precursor with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The dioxo groups can be reduced to form hydroxyl groups.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of hydroxyl-containing compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and dioxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)propanoic acid
  • 2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)butanoic acid

Uniqueness

2,2-difluoro-2-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of difluoro groups can enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10F2O5S

Molecular Weight

244.22 g/mol

IUPAC Name

2,2-difluoro-2-(4-hydroxy-1,1-dioxothian-4-yl)acetic acid

InChI

InChI=1S/C7H10F2O5S/c8-7(9,5(10)11)6(12)1-3-15(13,14)4-2-6/h12H,1-4H2,(H,10,11)

InChI Key

ASFMKFHHBUXGRT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1(C(C(=O)O)(F)F)O

Origin of Product

United States

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